molecular formula C10H16ClNO B1587768 3-(4-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 36397-51-0

3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1587768
CAS No.: 36397-51-0
M. Wt: 201.69 g/mol
InChI Key: CSGONQJCJBQOLK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO. It is a derivative of phenethylamine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Reduction of 3-(4-Methoxyphenyl)propanoic Acid: One common synthetic route involves the reduction of 3-(4-methoxyphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis.

  • Amination of 3-(4-Methoxyphenyl)propan-1-ol: Another method includes the amination of 3-(4-methoxyphenyl)propan-1-ol using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: 3-(4-Methoxyphenyl)propan-1-amine can be oxidized to form 3-(4-methoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The compound can be reduced to 3-(4-methoxyphenyl)propan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and heat.

  • Reduction: LiAlH₄, anhydrous ether, and water.

  • Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: 3-(4-Methoxyphenyl)propanoic acid.

  • Reduction: 3-(4-Methoxyphenyl)propan-1-ol.

  • Substitution: Various amine derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulate enzyme activity, or influence signaling pathways. The exact mechanism of action depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)propan-1-amine hydrochloride is structurally similar to other phenethylamine derivatives, such as:

  • Phenethylamine: The parent compound with a similar structure but lacking the methoxy group.

  • N-Methylphenethylamine: A methylated derivative with different pharmacological properties.

  • 3-(4-Hydroxyphenyl)propan-1-amine: A hydroxylated derivative with distinct chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of various bioactive compounds and pharmaceuticals. Further research is needed to fully explore its potential and mechanisms of action.

Properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGONQJCJBQOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388692
Record name 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36397-51-0
Record name 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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